An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate
An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-yl formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Dihydro-1,4-benzodioxin-6-yl formate (CAS Number: 782471-87-8), a molecule of interest within the broader class of benzodioxin derivatives. While direct research on this specific formate ester is limited, this document synthesizes available information on its core structure, plausible synthetic routes, and predicted physicochemical properties. Furthermore, it explores the well-documented biological significance of the 2,3-dihydro-1,4-benzodioxin scaffold to project the potential applications of this compound in drug discovery and development.
Introduction: The 2,3-Dihydro-1,4-benzodioxin Scaffold - A Privileged Structure in Medicinal Chemistry
The 2,3-dihydro-1,4-benzodioxin ring system is a prominent structural motif found in a multitude of biologically active compounds.[1] Its unique conformation and electronic properties make it a versatile scaffold for interacting with various biological targets. This core is present in drugs with diverse therapeutic applications, including antihypertensive agents, antipsychotics, and treatments for glaucoma.[1] Moreover, derivatives of this scaffold have shown promise as inhibitors of 5-lipoxygenase, suggesting their potential in treating inflammatory conditions like asthma and arthritis.[1] The inherent biological relevance of the 2,3-dihydro-1,4-benzodioxin core makes 2,3-Dihydro-1,4-benzodioxin-6-yl formate a compound of significant interest for further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dihydro-1,4-benzodioxin-6-yl formate is presented in the table below. These values are primarily sourced from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 782471-87-8 | [2] |
| Molecular Formula | C₉H₈O₄ | N/A |
| Molecular Weight | 180.16 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | N/A |
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl formate: A Proposed Pathway
Caption: Proposed synthetic workflow for 2,3-Dihydro-1,4-benzodioxin-6-yl formate.
Step 1: Synthesis of the Precursor, 2,3-Dihydro-1,4-benzodioxin-6-ol
The crucial intermediate for the synthesis of the target compound is 2,3-dihydro-1,4-benzodioxin-6-ol (CAS: 10288-72-9).[3] A plausible synthesis of this precursor starts with 3,4-dihydroxybenzaldehyde.
Protocol for the Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde:
This protocol is adapted from a patented method for the synthesis of the corresponding carboxylic acid.[4]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol or DMF.
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Addition of Reagents: Add a base, such as potassium carbonate or sodium hydroxide, to the solution. Subsequently, add 1,2-dibromoethane.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: After completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, can be purified by column chromatography on silica gel.
Protocol for the Reduction to 2,3-Dihydro-1,4-benzodioxin-6-ol:
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Dissolution: Dissolve the purified 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in a suitable solvent, such as methanol or ethanol.
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Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
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Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,3-dihydro-1,4-benzodioxin-6-ol can be further purified by recrystallization or column chromatography.
Step 2: Formylation of 2,3-Dihydro-1,4-benzodioxin-6-ol
The final step involves the formylation of the phenolic hydroxyl group of 2,3-dihydro-1,4-benzodioxin-6-ol to yield the target formate ester.
Proposed Protocol for Formylation:
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Reagent Preparation: Prepare a formylating agent by mixing formic acid with acetic anhydride.
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Reaction: To a solution of 2,3-dihydro-1,4-benzodioxin-6-ol in a suitable aprotic solvent (e.g., dichloromethane or THF), add the freshly prepared formylating agent. The reaction can be performed at room temperature or with gentle heating.
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Work-up: Upon completion, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
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Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,3-Dihydro-1,4-benzodioxin-6-yl formate. Further purification can be achieved by column chromatography or recrystallization.
Potential Biological Activity and Applications
Due to the absence of direct biological studies on 2,3-Dihydro-1,4-benzodioxin-6-yl formate, its potential applications are inferred from the well-established activities of structurally related compounds. The 2,3-dihydro-1,4-benzodioxin nucleus is a key component in many pharmacologically active molecules.
Caption: Potential therapeutic areas for derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold.
Derivatives of 2,3-dihydro-1,4-benzodioxin have been extensively investigated for their cardiovascular effects, particularly as α-adrenergic receptor antagonists, leading to their use as antihypertensive drugs. Furthermore, modifications to this scaffold have yielded compounds with significant activity in the central nervous system, showing potential as antidepressants and antipsychotics. The anti-inflammatory properties of some derivatives, linked to the inhibition of enzymes like 5-lipoxygenase, open another avenue for therapeutic development.[1]
Given these precedents, 2,3-Dihydro-1,4-benzodioxin-6-yl formate represents a valuable starting point for the synthesis of novel derivatives and for screening in various biological assays to explore its own potential therapeutic efficacy.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2,3-Dihydro-1,4-benzodioxin-6-yl formate are not publicly available, predicted spectral data can be inferred based on the analysis of its structural components and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxin ring, the methylene protons of the dioxin ring (typically a singlet or a complex multiplet around 4.3 ppm), and a distinct singlet for the formate proton in the downfield region (around 8.0-8.5 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the aliphatic carbons of the dioxin ring, and a characteristic signal for the carbonyl carbon of the formate group (typically in the range of 160-165 ppm).
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (180.04 g/mol for C₉H₈O₄). Fragmentation patterns would likely involve the loss of the formate group and cleavage of the dioxin ring. The NIST WebBook provides mass spectral data for the parent 2,3-dihydro-1,4-benzodioxin, which can serve as a reference for the fragmentation of the core structure.[5]
Safety and Handling
Based on the safety data sheet for a related compound, 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine, caution should be exercised when handling 2,3-Dihydro-1,4-benzodioxin-6-yl formate.[6] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Directions
2,3-Dihydro-1,4-benzodioxin-6-yl formate is a molecule with significant potential, primarily due to its core 2,3-dihydro-1,4-benzodioxin scaffold, which is a cornerstone in the development of numerous therapeutic agents. While direct experimental data on this specific compound is currently lacking, this guide provides a robust framework for its synthesis and an informed perspective on its potential applications.
Future research should focus on the following areas:
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Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol for 2,3-Dihydro-1,4-benzodioxin-6-yl formate, along with its complete spectroscopic characterization (NMR, IR, MS), is a critical next step.
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Biological Screening: A comprehensive biological evaluation of the compound is warranted. Screening against a panel of receptors and enzymes, particularly those targeted by other benzodioxin derivatives (e.g., adrenergic receptors, serotonin receptors, 5-lipoxygenase), could reveal novel activities.
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Analogue Synthesis: This molecule serves as an excellent starting point for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for specific biological targets.
By pursuing these research avenues, the scientific community can unlock the full potential of 2,3-Dihydro-1,4-benzodioxin-6-yl formate and contribute to the development of new and effective therapeutic agents.
References
- Dalpozzo, A., & Liso, G. (2007). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 11(10), 875-899.
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PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
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NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 782471-87-8|2,3-Dihydro-1,4-benzodioxin-6-yl formate|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 5. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
